N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(methylthio)benzoic acid hydrazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other oxadiazole derivatives, such as:
- N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- N-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical reactivity. The presence of the methylthio group in this compound may confer unique properties, such as enhanced lipophilicity and specific interactions with molecular targets.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDBJFWZVQDUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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